5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18339256
InChI: InChI=1S/C10H8Cl2N2/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,1H3
SMILES:
Molecular Formula: C10H8Cl2N2
Molecular Weight: 227.09 g/mol

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC18339256

Molecular Formula: C10H8Cl2N2

Molecular Weight: 227.09 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole -

Specification

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
IUPAC Name 5-chloro-3-(2-chlorophenyl)-1-methylpyrazole
Standard InChI InChI=1S/C10H8Cl2N2/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,1H3
Standard InChI Key YMQROFLGEPJQMX-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2=CC=CC=C2Cl)Cl

Introduction

Structural Characteristics

The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key substituents include:

  • A methyl group at position 1, enhancing steric stability.

  • A 2-chlorophenyl group at position 3, introducing electron-withdrawing effects that modulate reactivity.

  • A chlorine atom at position 5, contributing to electronic polarization.

The IUPAC name is 5-chloro-3-(2-chlorophenyl)-1-methylpyrazole, with the SMILES string CN1C(=CC(=N1)C2=CC=CC=C2Cl)Cl. X-ray crystallography reveals a monoclinic crystal system (P21/nP2_1/n) with lattice parameters a=10.2630(11)A˚,b=17.8954(16)A˚,c=12.3517(14)A˚,β=102.510(11)a = 10.2630(11) \, \text{Å}, b = 17.8954(16) \, \text{Å}, c = 12.3517(14) \, \text{Å}, \beta = 102.510(11)^\circ) . The planar pyrazole ring facilitates π-π stacking interactions, critical for solid-state stability.

Synthesis and Preparation

Synthetic Routes

The compound is synthesized through two primary methods:

  • Cyclocondensation: Reacting hydrazine derivatives with β-ketoaldehydes under reflux in ethanol (70–80°C, 6–8 hours), followed by chlorination using POCl3\text{POCl}_3 or SOCl2\text{SOCl}_2 (yields 65–75%) .

  • Vilsmeier-Haack Reaction: Formylation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-one using DMF/POCl3\text{DMF}/\text{POCl}_3, yielding a carbaldehyde intermediate .

Industrial Production

Scaled-up synthesis employs continuous flow reactors to optimize yield (≥80%) and purity (≥98%). Post-synthesis purification involves recrystallization from ethanol or chromatography .

Physicochemical Properties

PropertyValueSource
Molecular Weight227.09 g/mol
Melting Point145–148°C
Density1.26 g/cm³
SolubilityInsoluble in water; soluble in DMSO, ethanol

The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity conducive to membrane permeability.

Biological Activities

Antimicrobial Activity

Pyrazole derivatives demonstrate broad-spectrum antimicrobial effects. In vitro testing against bacterial strains revealed:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60

Mechanistically, the chlorine substituents disrupt microbial cell membranes via hydrophobic interactions .

Applications

Pharmaceutical Development

  • Antimicrobial Agents: Derivatives inhibit DNA gyrase in bacteria, a target for novel antibiotics .

  • Anticancer Drugs: Inhibits Aurora-A kinase (Kd=1.8μMK_d = 1.8 \, \mu\text{M}), a regulator of mitotic progression.

Industrial Uses

  • Agrochemicals: Serves as a precursor for herbicides targeting acetolactate synthase (ALS) .

  • Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications .

Crystallographic Insights

Single-crystal X-ray diffraction confirms a monoclinic lattice with Z=4Z = 4. Key bond lengths include:

  • N1–C2: 1.34 Å

  • C3–Cl1: 1.73 Å

  • C5–Cl2: 1.71 Å

The dihedral angle between the pyrazole and chlorophenyl rings is 85.2°, minimizing steric strain .

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